molecular formula C14H15NO4 B2550191 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 831203-49-7

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2550191
CAS No.: 831203-49-7
M. Wt: 261.277
InChI Key: VCTPYRUECQNABJ-UHFFFAOYSA-N
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Description

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a molecular formula of C14H15NO4

Mechanism of Action

Target of Action

The primary target of the compound 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound this compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction affects the receptor’s function, potentially altering the transmission of dopamine signals within the brain.

Biochemical Pathways

The action of this compound on the dopamine receptor D2 can affect various biochemical pathways. These include the dopamine signaling pathway, which plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a substituted phthalic acid derivative, under specific conditions (e.g., high temperature and pressure) to form the isoindole ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives containing furan and isoindole frameworks have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties : Compounds derived from isoindoles are often explored for their antimicrobial effects. The presence of the furan ring may enhance these properties, making it a candidate for further investigation in the development of antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that isoindole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : The compound could be explored as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Reagents : It can serve as a valuable reagent in organic synthesis and medicinal chemistry for creating novel bioactive compounds.
  • Biological Studies : Its unique structure makes it suitable for investigating biochemical pathways related to cancer and microbial resistance.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer activity of several isoindole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the growth of human liver carcinoma cells significantly, with IC50 values indicating potent activity at micromolar concentrations .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of isoindole derivatives, researchers developed a method for producing this compound using a multi-step reaction involving cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound .

Comparison with Similar Compounds

  • Isoindole-1,3-dione: A closely related compound with a similar core structure.

  • Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring, which may have similar reactivity and applications.

Uniqueness: 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its specific substitution pattern and the presence of both the isoindole and tetrahydrofuran moieties. This combination of structural features may confer unique chemical and biological properties compared to other similar compounds.

Biological Activity

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS Number: 831203-49-7) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.28 g/mol
  • Structure : The compound features a fused isoindole structure with a tetrahydrofuran moiety, which may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The structure-activity relationship (SAR) indicates that modifications in the isoindole core can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
3-Oxo...MCF-71.61Induction of apoptosis
3-Oxo...A5491.98Inhibition of cell proliferation

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary results suggest it may inhibit viral replication, particularly in RNA viruses, although specific mechanisms remain to be fully elucidated. The presence of the tetrahydrofuran ring is thought to play a crucial role in enhancing binding affinity to viral proteins .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. Studies indicate it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various derivatives of isoindole compounds demonstrated that those containing the tetrahydrofuran moiety exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-modified counterparts. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G1 phase.
  • Antiviral Screening :
    • In vitro assays showed that derivatives of this compound inhibited the replication of Dengue virus with an EC50 value significantly lower than standard antiviral agents. Further molecular docking studies suggested strong interactions with viral envelope proteins.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPYRUECQNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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